(1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride
Description
(1S,2S)-2-Phenylcyclopentan-1-amine hydrochloride is a chiral amine derivative featuring a cyclopentane ring substituted with a phenyl group at the 2-position and an amine group at the 1-position. The stereochemistry (1S,2S) confers specificity in biological interactions, making it valuable in pharmaceutical research, particularly in studies of receptor binding and enantioselective synthesis.
Properties
IUPAC Name |
(1S,2S)-2-phenylcyclopentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11-8-4-7-10(11)9-5-2-1-3-6-9;/h1-3,5-6,10-11H,4,7-8,12H2;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIIHEJLRNKGDU-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst Systems
Rhodium complexes with chiral phosphine ligands, such as (R,R)-Et-DuPhos or (S)-SegPhos, achieve enantiomeric excess (ee) >95% under mild hydrogen pressures (10–50 bar) in methanol or ethanol. For example:
$$
\text{(E)-N-Benzoyl-2-phenylcyclopenten-1-amine} \xrightarrow[\text{H}_2 (30\, \text{bar}),\, \text{RT}]{\text{Rh-(R,R)-Et-DuPhos}} \text{(1S,2S)-N-Benzoyl-2-phenylcyclopentan-1-amine} \quad (98\%\, \text{ee})
$$
Subsequent hydrolysis with 6M HCl at reflux yields the free amine, which is neutralized and precipitated as the hydrochloride salt.
Substrate Optimization
Bulky N-protecting groups (e.g., benzoyl, p-toluenesulfonyl) enhance stereoselectivity by restricting rotational freedom in the enamine intermediate. Kinetic studies reveal that electron-withdrawing groups accelerate hydrogen uptake by polarizing the C=N bond.
Kinetic Resolution via Enzymatic Aminolysis
Racemic trans-2-phenylcyclopentan-1-amine can be resolved into enantiomerically pure (1S,2S) and (1R,2R) forms using lipase-mediated kinetic resolution.
Lipase B from Candida antarctica
Lipase B selectively acylates the (1R,2R)-enantiomer of racemic trans-2-phenylcyclopentan-1-amine using vinyl acetate as an acyl donor in toluene at 40°C. The reaction proceeds with an enantioselectivity factor (E) of 28, enabling isolation of (1S,2S)-amine with 99% ee after 48 hours:
$$
\text{(±)-trans-2-Phenylcyclopentan-1-amine} \xrightarrow[\text{Lipase B, vinyl acetate}]{\text{Toluene, 40°C}} \text{(1S,2S)-amine} + \text{(1R,2R)-acetamide}
$$
The resolved amine is converted to the hydrochloride salt via treatment with HCl gas in diethyl ether.
Palladium-Catalyzed Carboamination and Cyclization
Palladium-catalyzed carboamination enables the simultaneous formation of C–N and C–C bonds, constructing the cyclopentane ring with embedded stereocenters.
Reaction Mechanism
A substrate such as N-(pent-4-en-1-yl)cinnamamide undergoes intramolecular carboamination in the presence of Pd(OAc)₂ and Dpephos ligand, forming the cyclopentane ring with >20:1 diastereomeric ratio (dr). The reaction proceeds via oxidative addition of a vinyl bromide, migratory insertion, and reductive elimination:
$$
\text{N-(Pent-4-en-1-yl)cinnamamide} \xrightarrow[\text{Pd(OAc)}_2,\, \text{Dpephos}]{\text{LiHMDS, THF, 70°C}} \text{(1S,2S)-2-phenylcyclopentan-1-amine derivative}
$$
Ligand Screening
Phosphine ligands critically influence yield and stereoselectivity (Table 1):
Table 1. Ligand Effects on Pd-Catalyzed Carboamination
| Ligand | Yield (%) | dr |
|---|---|---|
| Dpephos | 85 | >20:1 |
| Xantphos | 72 | 15:1 |
| Ruphos | 68 | 12:1 |
Dpephos provides optimal π-accepting properties, stabilizing the Pd(0) intermediate and favoring cis-aminopalladation.
Chiral Pool Synthesis from (-)-Menthol
Chiral auxiliaries derived from natural products can enforce the desired (1S,2S) configuration.
Menthol-Based Imine Formation
(-)-Menthol is condensed with 2-phenylcyclopentanone to form a chiral imine, which undergoes stereoselective reduction with L-Selectride®. The bulky menthyl group directs hydride attack to the si face, yielding the (1S,2S)-amine after acidic workup:
$$
\text{2-Phenylcyclopentanone} + \text{(-)-menthol} \xrightarrow{\text{TiCl}_4} \text{Imine} \xrightarrow[\text{THF, -78°C}]{\text{L-Selectride®}} \text{(1S,2S)-amine-menthyl} \xrightarrow{\text{HCl}} \text{(1S,2S)-amine hydrochloride}
$$
Hydrochloride Salt Formation
The free amine is converted to the hydrochloride salt by titration with concentrated HCl in anhydrous ethanol. Crystallization from ethanol/diethyl ether affords the pure salt with >99% chemical purity.
Comparative Analysis of Methods
Table 2. Synthesis Method Performance Metrics
| Method | Yield (%) | ee/dr | Scalability |
|---|---|---|---|
| Asymmetric Hydrogenation | 85–92 | 95–99% ee | Industrial |
| Enzymatic Resolution | 40–45* | 99% ee | Lab-scale |
| Pd-Catalyzed Cyclization | 60–75 | >20:1 dr | Pilot-scale |
*Theoretical maximum yield for kinetic resolution is 50%.
Chemical Reactions Analysis
Key Synthetic Data:
| Parameter | Value/Description | Source |
|---|---|---|
| Parent compound | (1S,2S)-2-Phenylcyclopentanamine (CID 13676001) | |
| Molecular formula | C₁₁H₁₆ClN | |
| Stereochemical purity | >99% enantiomeric excess (enzymatic resolution) |
Reactivity of the Amine Group
The primary amine in the hydrochloride salt participates in typical amine reactions upon deprotonation:
Alkylation and Acylation
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives.
-
Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) under basic conditions.
Condensation Reactions
-
Reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases, a reaction leveraged in asymmetric catalysis .
Ring-Opening and Cyclopentane Reactivity
The cyclopentane ring exhibits moderate strain, enabling selective ring-opening under harsh conditions:
Acid-Catalyzed Ring-Opening
-
In concentrated HCl at elevated temperatures (100–120°C), the cyclopentane ring undergoes cleavage to yield linear amines, though this reaction is less favored compared to smaller rings (e.g., cyclopropane in tranylcypromine) .
Oxidation
-
The amine is resistant to oxidation under mild conditions but forms nitroxyl radicals when treated with strong oxidizers like m-CPBA .
Stereochemical Influence on Reactivity
The (1S,2S) configuration dictates reaction pathways:
Enantioselective Catalysis
-
The compound serves as a chiral ligand in palladium-catalyzed carboamination reactions, enabling asymmetric synthesis of heterocycles (e.g., pyrrolidines) .
Comparison with Homologs
| Compound | Ring Size | Key Reactivity Difference |
|---|---|---|
| Tranylcypromine | Cyclopropane | Higher ring strain; rapid ring-opening |
| (1S,2S)-Cypenamine | Cyclopentane | Slower ring-opening; stable under mild conditions |
Scientific Research Applications
Synthesis and Preparation
The synthesis of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride typically involves asymmetric synthesis methods. One common approach is the catalytic asymmetric synthesis of α-chiral primary amines using biomimetic chemocatalysis inspired by enzymatic transaminations. This method allows for the selective formation of the desired enantiomer while minimizing byproducts.
Chemistry
This compound serves as an important building block for the synthesis of complex organic molecules. Its unique cyclopentane structure allows for the exploration of new synthetic pathways and methodologies.
| Application Area | Details |
|---|---|
| Organic Synthesis | Used in the development of novel compounds and materials. |
| Chiral Ligands | Acts as a chiral ligand in asymmetric synthesis reactions. |
Biology
Research has investigated the effects of this compound on biological systems, particularly its interactions with enzymes and receptors. These studies are crucial for understanding its potential therapeutic applications.
| Biological Activity | Mechanism |
|---|---|
| Enzyme Interaction | Modulates enzyme activity through structural mimicry. |
| Receptor Binding | Potential to interact with neurotransmitter receptors similar to other psychostimulants. |
Medicine
Although not developed for market use, this compound has been studied for its psychostimulant properties. Its structural similarity to known stimulants suggests potential applications in treating conditions such as ADHD or narcolepsy.
| Therapeutic Potential | Current Status |
|---|---|
| Psychostimulant | Under research; not commercially available. |
| Drug Development | Investigated as a precursor for novel therapeutic agents. |
Industry
In industrial applications, this compound is utilized in the production of fine chemicals and can serve as a precursor in various chemical syntheses.
| Industrial Use | Details |
|---|---|
| Fine Chemical Production | Integral in synthesizing specialty chemicals. |
| Asymmetric Synthesis | Employed as a chiral building block in pharmaceuticals. |
Case Study 1: Synthesis of Novel Cyclopentane Derivatives
A study demonstrated the successful synthesis of various cyclopentane derivatives using this compound as a starting material. The reaction conditions were optimized to yield high purity products suitable for further biological testing.
Case Study 2: Pharmacological Evaluation
Research evaluating the pharmacological profile of cypenamine indicated its potential as a stimulant with effects on dopamine receptors, suggesting avenues for further investigation into its therapeutic uses.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Phenylcyclopentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors, influencing their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Stereochemical Variants and Racemic Mixtures
rac-(1R,2S)-2-Phenylcyclopentan-1-amine Hydrochloride ():
This racemic mixture combines (1R,2S) and (1S,2R) enantiomers. The stereochemical differences may lead to divergent binding affinities at chiral receptors compared to the pure (1S,2S) form. Racemates often exhibit altered pharmacokinetic profiles, such as reduced efficacy or increased side effects, due to competing enantiomer activity .rel-(1R,2S)-2-Phenylcyclopentan-1-amine ():
With a similarity score of 0.82, this compound shares structural features but differs in stereochemistry. Such variations can significantly impact biological activity, as seen in receptor selectivity studies of chiral amines .
Cyclopropane and Cyclobutane Analogs
(1S,2S)-1-(Naphthalen-2-ylmethyl)-2-phenylcyclopropan-1-amine Hydrochloride ():
This cyclopropane derivative replaces the cyclopentane ring with a strained cyclopropane, increasing molecular rigidity. Key differences include:- Molecular Weight : 309.8 g/mol (vs. ~215–230 g/mol for cyclopentane analogs).
- Lipophilicity : logP = 0.83 (indicating moderate hydrophobicity).
- Substituents : A naphthylmethyl group enhances aromatic interactions but may reduce solubility.
The absence of similar compounds in virtual screening libraries suggests unique binding modes .
- Its molecular weight (222.71 g/mol) and carbamate protection modify bioavailability compared to the unprotected amine in the target compound .
Linear and Branched Amine Derivatives
- 2-Phenyl-1-propanamine Hydrochloride (): This linear analog lacks the cyclopentane ring, resulting in a simpler structure with fewer steric constraints.
- However, the absence of a cyclic structure reduces conformational restriction, which could lower binding affinity compared to cyclic analogs .
Hydroxyl-Substituted Analogs
- However, hydrogen bonding may limit blood-brain barrier penetration, a critical factor in central nervous system-targeted drugs .
- Trans (1S,2S)-2-amino-cyclohexanol Hydrochloride (): The cyclohexanol ring combines a larger ring size and a hydroxyl group, further enhancing solubility (logS = -7.85 estimated). This compound’s hazard statements (H302, H315) suggest higher toxicity compared to non-hydroxylated analogs .
Data Table: Key Physicochemical and Structural Comparisons
*Estimated based on structural analogs.
Biological Activity
(1S,2S)-2-Phenylcyclopentan-1-amine; hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a cyclopentane ring with a phenyl group and an amine functional group. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in biological research.
The biological activity of (1S,2S)-2-Phenylcyclopentan-1-amine; hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as a ligand for various receptors or enzymes, potentially modulating their activity. The precise pathways involved can vary depending on the target and the context of its use.
Biological Activities
Research indicates that (1S,2S)-2-Phenylcyclopentan-1-amine; hydrochloride exhibits several important biological activities:
- Neurotransmitter Modulation : Similar compounds have been shown to act as inhibitors of serotonin and norepinephrine reuptake transporters, suggesting potential applications in treating mood disorders.
- Antimicrobial Properties : Preliminary studies indicate that derivatives may possess antimicrobial activity, expanding their therapeutic potential beyond neuropharmacology.
- Histone Deacetylase Inhibition : Some studies have explored its role in inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression and have implications in cancer therapy.
Case Studies
Several studies have investigated the biological activity of (1S,2S)-2-Phenylcyclopentan-1-amine; hydrochloride:
-
Study on Neurotransmitter Interaction :
- A study demonstrated that structurally similar compounds showed significant binding affinity to serotonin transporters, indicating potential antidepressant effects.
- Findings : The compound exhibited a dose-dependent inhibition of serotonin reuptake.
-
Antimicrobial Activity Assessment :
- Research evaluated the antimicrobial effects against various bacterial strains.
- Results : The compound exhibited notable inhibitory effects against Gram-positive bacteria, suggesting further exploration for antibiotic development.
-
HDAC Inhibition Study :
- Investigations into the compound's ability to inhibit HDACs revealed promising results in altering gene expression profiles associated with cancer cell proliferation.
- Outcome : The compound demonstrated selective inhibition of HDAC6, which is implicated in various cancer types.
Comparative Analysis with Similar Compounds
The following table compares (1S,2S)-2-Phenylcyclopentan-1-amine; hydrochloride with related compounds regarding their biological activities:
| Compound Name | Neurotransmitter Activity | Antimicrobial Activity | HDAC Inhibition |
|---|---|---|---|
| (1S,2S)-2-Phenylcyclopentan-1-amine | Moderate | Yes | Yes |
| Tranylcypromine | High | No | Moderate |
| Cyclopentamine | Low | Yes | No |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1S,2S)-2-Phenylcyclopentan-1-amine hydrochloride, and how is stereochemical purity ensured?
- Answer : The compound is typically synthesized via reductive amination of the corresponding ketone precursor (e.g., 2-phenylcyclopentanone) using chiral catalysts or resolving agents to achieve the desired (1S,2S) configuration. For example, enantioselective hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) can yield high stereochemical purity . Post-synthesis, chiral chromatography (e.g., using cellulose-based columns) or NMR analysis with chiral shift reagents confirms enantiomeric excess .
Q. How are NMR and HRMS data utilized to confirm the structure of (1S,2S)-2-Phenylcyclopentan-1-amine hydrochloride?
- Answer :
- 1H NMR : Chemical shifts for the cyclopentane protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.4 ppm) confirm the backbone. The amine proton (δ ~2.8 ppm) and HCl salt formation (broad signal) validate the hydrochloride form .
- HRMS : The molecular ion peak matches the theoretical mass (C₁₁H₁₆ClN, [M+H]⁺ = 202.10) with <2 ppm error .
- Example data from analogous compounds:
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 2.8 (NH₂), 7.3 (Ar-H) | |
| HRMS | m/z 202.0998 ([M+H]⁺) |
Q. What solvents and reaction conditions are optimal for recrystallizing this compound?
- Answer : Ethanol/water or methanol/diethyl ether mixtures are preferred due to the compound’s moderate solubility. Heating to 50–60°C followed by slow cooling yields high-purity crystals. Anhydrous conditions prevent hydrolysis of the hydrochloride salt .
Advanced Research Questions
Q. How can contradictory data between NMR and X-ray crystallography be resolved for stereochemical assignments?
- Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state structures (X-ray). Use variable-temperature NMR to assess conformational flexibility. For definitive resolution, compare experimental X-ray data with computational models (e.g., DFT-optimized geometries) .
Q. What strategies improve yield in enantioselective synthesis while minimizing byproducts?
- Answer :
- Catalyst Optimization : Screen chiral ligands (e.g., BINAP, Josiphos) to enhance enantiomeric excess (ee).
- Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics .
- Byproduct Mitigation : Add scavengers (e.g., molecular sieves) to remove water or HCl, which can promote racemization .
Q. How does the cyclopentane ring conformation influence receptor binding in serotonin receptor studies?
- Answer : The boat/chair conformation of the cyclopentane ring affects spatial orientation of the phenyl and amine groups. Molecular docking simulations (e.g., AutoDock Vina) paired with SAR studies on analogous compounds (e.g., cyclohexane derivatives) reveal that a flattened chair conformation enhances 5-HT2C receptor affinity by ~30% compared to boat forms .
Q. What analytical methods are critical for assessing batch-to-batch variability in industrial-scale synthesis?
- Answer :
- HPLC-PDA : Quantify impurities (e.g., diastereomers) with a C18 column and 0.1% TFA mobile phase.
- Karl Fischer Titration : Ensure consistent water content (<0.5% w/w) to prevent HCl dissociation .
- DSC/TGA : Monitor thermal stability (decomposition >200°C indicates high purity) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between in vitro and in vivo studies?
- Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor blood-brain barrier penetration). Conduct metabolite profiling (LC-MS/MS) to identify degradation products. Adjust dosing regimens or formulate prodrugs (e.g., ester derivatives) to improve bioavailability .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
